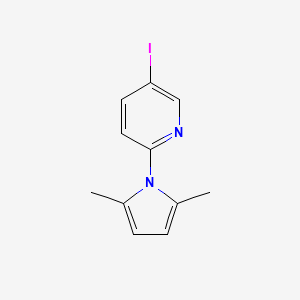

2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine

Description

Properties

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)-5-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IN2/c1-8-3-4-9(2)14(8)11-6-5-10(12)7-13-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDQEPPMUTUFGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=NC=C(C=C2)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363010 | |

| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477889-91-1 | |

| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine

Strategic Utility in Cross-Coupling & Amine Protection

Executive Summary

This technical guide profiles 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine (CAS: 477889-91-1), a specialized heterocyclic intermediate critical in medicinal chemistry and materials science. This molecule represents a strategic "masked" form of 2-amino-5-iodopyridine. By locking the exocyclic amine into a 2,5-dimethylpyrrole ring via the Paal-Knorr reaction, researchers create a robust scaffold that allows for chemoselective transformations at the iodine position (C-5) without interference from the nitrogen (N-2). This guide details its synthesis, physical properties, and its pivotal role in palladium-catalyzed cross-coupling workflows.

Chemical Identity & Physical Properties[1][2][3][4][5]

The physicochemical profile of this compound is defined by the lipophilic nature of the dimethylpyrrole protecting group, which significantly alters the solubility profile compared to the parent amine.

Table 1: Physicochemical Specifications

| Property | Data |

| IUPAC Name | 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine |

| Alternative Name | 1-(5-iodopyridin-2-yl)-2,5-dimethyl-1H-pyrrole |

| CAS Number | 477889-91-1 |

| Molecular Formula | C₁₁H₁₁IN₂ |

| Molecular Weight | 298.12 g/mol |

| Appearance | Off-white to tan solid |

| Solubility | Soluble in DCM, CHCl₃, EtOAc; Insoluble in Water |

| Key Functional Groups | Aryl Iodide (Reactive), 2,5-Dimethylpyrrole (Protective) |

Strategic Rationale: Why Use This Scaffold?

Expertise & Causality:

In complex organic synthesis, the primary amine of 2-amino-5-iodopyridine is a liability. It is nucleophilic and has an acidic proton (

-

Catalyst Poisoning: The free amine can coordinate to Pd(0) or Pd(II) centers, inhibiting the catalytic cycle during Suzuki or Sonogashira couplings.

-

Side Reactions: N-arylation or N-alkylation can occur competitively under basic coupling conditions.

Standard protecting groups like Acetyl (Ac) or Boc are often insufficient. Acetyl groups can be cleaved under the basic conditions required for boronic acid activation, while Boc groups are acid-labile.

The Solution: The 2,5-dimethylpyrrole moiety is orthogonal to base, nucleophiles, and mild acids. It remains intact during harsh cross-coupling environments (e.g.,

Synthesis Protocol (Paal-Knorr Condensation)

The synthesis exploits the condensation of a 1,4-dicarbonyl with a primary amine.

Reagents:

-

2,5-Hexanedione (1.2 eq)

-

p-Toluenesulfonic acid (p-TsOH) (catalytic, 5 mol%)

-

Solvent: Toluene or Benzene (for Dean-Stark water removal)[1]

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 2-amino-5-iodopyridine in Toluene.

-

Addition: Add 2,5-hexanedione and catalytic p-TsOH.

-

Reflux: Heat the mixture to reflux (

). Monitor water collection in the trap. -

Completion: Reaction is typically complete within 4–12 hours. Monitor via TLC (Solvent system: 20% EtOAc/Hexanes). The product will be significantly less polar than the starting amine.

-

Workup: Cool to RT. Wash with saturated

(to remove acid) and Brine. Dry organic layer over -

Purification: Concentrate in vacuo. Recrystallize from Ethanol or purify via silica gel chromatography.

Visualization: Synthesis Workflow

Figure 1: Paal-Knorr condensation workflow for the synthesis of the target scaffold.

Reactivity Profile: The "Protection-Coupling-Deprotection" Cycle[4]

This molecule is designed to serve as a transient scaffold. The following workflow describes its lifecycle in a drug discovery campaign.

Phase A: Cross-Coupling (The "Payoff") The C-I bond is highly reactive toward oxidative addition by Palladium.

-

Suzuki-Miyaura: Reacts with Aryl-boronic acids (

).[1] -

Sonogashira: Reacts with terminal alkynes.

-

Conditions: The pyrrole ring tolerates temperatures up to

and strong bases like

Phase B: Deprotection (Regenerating the Amine) Once the C-5 modification is complete, the pyrrole must be cleaved to return the N-2 amine.

-

Reagent: Hydroxylamine hydrochloride (

). -

Solvent: Ethanol/Water (2:1).

-

Conditions: Reflux for 10–24 hours.

-

Note: Microwave irradiation at

can reduce this time to <1 hour.

-

-

Mechanism: Hydroxylamine attacks the pyrrole ring, opening it and forming the dioxime of 2,5-hexanedione as a byproduct, releasing the primary amine.

Visualization: The Synthetic Cycle

Figure 2: The strategic lifecycle of the scaffold, highlighting the stability of the pyrrole during catalysis.

Safety & Handling

-

Light Sensitivity: Aryl iodides can liberate iodine upon prolonged exposure to light. Store in amber vials.

-

Toxicity: While specific toxicology data for this intermediate is limited, pyrroles and iodopyridines should be handled as potential irritants. Use standard PPE (gloves, goggles, fume hood).

-

Waste: Iodine-containing waste must be segregated from general organic waste in many jurisdictions to prevent incinerator corrosion.

References

-

Matrix Fine Chemicals. (n.d.). 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-5-IODOPYRIDINE Specifications. Retrieved from [1]

-

ChemicalBook. (2023).[3] 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-5-IODOPYRIDINE Properties and CAS 477889-91-1.[3][2][4] Retrieved from [3][1]

-

Royal Society of Chemistry. (n.d.). Protection of primary amines as N-substituted 2,5-dimethylpyrroles. Retrieved from [1]

-

National Institutes of Health (PubMed). (2013). Microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their orthogonal deprotection. Retrieved from

-

Sigma-Aldrich. (n.d.). 2-Amino-5-iodopyridine: Precursor Properties. Retrieved from [1]

Sources

- 1. Showing Compound 2,5-Dimethyl-1H-pyrrole (FDB010960) - FooDB [foodb.ca]

- 2. 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-5-IODOPYRIDINE | CAS 477889-91-1 [matrix-fine-chemicals.com]

- 3. 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-5-IODOPYRIDINE | 477889-91-1 [chemicalbook.com]

- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

Strategic Reagent Profile: 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-iodopyridine

Topic: (CAS 477889-91-1) Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the high-stakes environment of pharmaceutical synthesis, 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-iodopyridine (CAS 477889-91-1) acts as a specialized "tactical shield" for the 2-aminopyridine scaffold. This compound is not a final drug but a critical protected intermediate designed to overcome the notorious reactivity challenges of 2-aminopyridines in metal-catalyzed cross-coupling reactions.

By masking the Lewis-basic exocyclic amine as a sterically encumbered 2,5-dimethylpyrrole, this reagent prevents catalyst poisoning and N-arylation side reactions, enabling high-yield functionalization at the C-5 iodine position. This guide details its physicochemical profile, mechanistic utility, and validated experimental protocols for its integration into drug discovery workflows.

Chemical Identity & Physicochemical Profile

| Property | Data |

| CAS Number | 477889-91-1 |

| IUPAC Name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-iodopyridine |

| Synonyms | 5-Iodo-2-(2,5-dimethylpyrrol-1-yl)pyridine; N-(5-Iodopyridin-2-yl)-2,5-dimethylpyrrole |

| Molecular Formula | C₁₁H₁₁IN₂ |

| Molecular Weight | 298.12 g/mol |

| Physical State | Solid (Crystalline powder) |

| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; Low solubility in water |

| Stability | Stable under basic/nucleophilic conditions; Acid-sensitive (deprotection) |

| Key Functional Groups | Aryl Iodide (Reactive handle), 2,5-Dimethylpyrrole (Protective group) |

Mechanism of Utility: The "Protection-Activation" Strategy

The Challenge: Catalyst Poisoning

Free 2-aminopyridines are problematic substrates in Palladium (Pd) catalyzed reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The free amine (

The Solution: Pyrrole Masking

CAS 477889-91-1 utilizes the Paal-Knorr protection strategy. The 2,5-dimethylpyrrole moiety serves two functions:

-

Electronic Deactivation: It removes the nucleophilicity of the exocyclic nitrogen.

-

Steric Shielding: The methyl groups at positions 2 and 5 of the pyrrole ring create a steric barrier that prevents the nitrogen from binding to the metal catalyst.

Pathway Visualization

The following diagram illustrates the workflow: Protection

Figure 1: The strategic workflow utilizing CAS 477889-91-1 to access complex 5-substituted 2-aminopyridines.

Experimental Protocols

Protocol A: Synthesis of CAS 477889-91-1 (Protection)

Rationale: This step converts the commercially available 2-amino-5-iodopyridine into the protected reagent.

-

Reagents:

-

2-Amino-5-iodopyridine (1.0 eq)

-

2,5-Hexanedione (Acetonylacetone) (1.2 eq)

-

p-Toluenesulfonic acid (p-TsOH) (catalytic, 0.05 eq)

-

Solvent: Toluene (anhydrous)

-

-

Procedure:

-

Charge a round-bottom flask equipped with a Dean-Stark trap with 2-amino-5-iodopyridine, 2,5-hexanedione, p-TsOH, and toluene.

-

Reflux the mixture for 12–24 hours, monitoring water collection in the trap.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc) until the starting amine is consumed.

-

Cool to room temperature.[1] Wash with saturated NaHCO₃ solution to remove acid.

-

Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from ethanol or purify via silica gel chromatography (typically 5-10% EtOAc in Hexanes).

-

-

Yield Expectation: 85–95%.

Protocol B: Suzuki-Miyaura Coupling (Application)

Rationale: Demonstrating the stability of the protecting group under basic, metal-catalyzed conditions.

-

Reagents:

-

Procedure:

-

Dissolve CAS 477889-91-1 and the boronic acid in DME under an inert atmosphere (N₂ or Ar).

-

Add the Pd catalyst and stir for 10 minutes.

-

Add the aqueous base.

-

Heat to 80°C for 4–16 hours.

-

Observation: The reaction mixture will darken; ensure vigorous stirring for biphasic systems.

-

Workup: Dilute with water, extract with EtOAc.

-

-

Note: The pyrrole group remains intact, preventing N-arylation.

Protocol C: Deprotection (Restoring the Amine)

Rationale: The final step to cleave the pyrrole and release the primary amine.

-

Reagents:

-

Functionalized Intermediate (from Protocol B)

-

Hydroxylamine Hydrochloride (NH₂OH·HCl) (5.0–10.0 eq)

-

Solvent: Ethanol/Water (2:1)

-

-

Procedure:

-

Dissolve the intermediate in the solvent mixture.

-

Add NH₂OH·HCl.

-

Reflux (80–100°C) for 12–48 hours.

-

Optimization: Microwave irradiation (120°C, 30 min) significantly accelerates this step.

-

Workup: The reaction generates the free amine and a dimethyl-oxime byproduct. Basify with NaOH to pH > 10, extract the product with DCM.

-

-

Self-Validating Step: The disappearance of the pyrrole methyl singlets (~2.1 ppm) in ¹H NMR confirms deprotection.

Safety & Handling (EHS)

| Hazard Class | Description | Handling Protocol |

| Skin/Eye Irritant | Causes skin and serious eye irritation. | Wear nitrile gloves and safety goggles. Use in a fume hood. |

| Sensitizer | Potential skin sensitizer upon prolonged contact. | Avoid dust formation. Wash hands thoroughly after handling. |

| Reactivity | Stable, but incompatible with strong oxidizing agents. | Store in a cool, dry place away from heat sources. |

References

-

Synthesis and Utility of 2,5-Dimethylpyrrole Protected Amines

-

Source:European Journal of Organic Chemistry, 2003, Pages 3948-3957.[3]

- Relevance: Primary reference for the synthesis of methoxypyridines via this intermedi

-

-

Microwave-Assisted Protection and Deprotection of Amines

- Source:Journal of Organic Chemistry, 2006, 71(16), 5876–5879.

- Relevance: Optimizes the deprotection step using microwave irradi

-

PubChem Compound Summary: 2-(2,5-dimethylpyrrol-1-yl)-5-iodopyridine

- Source: National Center for Biotechnology Inform

- Relevance: Verification of chemical structure and identifiers.

Sources

Technical Guide: Mass Spectrometry Characterization of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine

Executive Summary

This technical guide provides a comprehensive mass spectrometric analysis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine . In drug development, this molecule represents a critical "protected synthon." The 2,5-dimethylpyrrole moiety serves as a robust protecting group for the primary amine of 2-amino-5-iodopyridine, formed via the Paal-Knorr reaction. The iodine atom at the 5-position acts as a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

Accurate MS characterization of this intermediate is vital to ensure the integrity of the protecting group and the retention of the iodine handle prior to downstream coupling. This guide details ionization strategies, fragmentation mechanics, and quality control protocols.

Part 1: Physicochemical Context & Ionization Strategy[1]

Molecular Profile

-

Formula: C₁₁H₁₁IN₂

-

Monoisotopic Mass: 297.9967 Da

-

Structural Components:

Ionization Physics: ESI vs. APCI

For this specific heteroaromatic system, Electrospray Ionization (ESI) in Positive Mode (+) is the gold standard.

-

Protonation Site: The pyridine nitrogen is the most basic site (

~5.2 for unsubstituted pyridine, slightly lower here due to the inductive effect of Iodine). The pyrrole nitrogen lone pair is delocalized into the aromatic system, rendering it non-basic. -

Why ESI? ESI provides a "soft" ionization that preserves the labile C–I bond better than Electron Impact (EI). EI often leads to excessive deiodination, complicating spectral interpretation.

-

Mass Defect Utility: Iodine possesses a unique negative mass defect (approx -0.1 Da relative to Carbon). This shift allows for rapid filtering of the halogenated species from biological or synthetic matrices using high-resolution MS (HRMS).

Part 2: Fragmentation Mechanics (MS/MS)

Understanding the Collision-Induced Dissociation (CID) pathways is essential for structural validation. The fragmentation follows three distinct mechanistic branches.

Pathway A: Deiodination (The Labile Handle)

The C–I bond is the weakest link. In CID, the loss of the iodine atom is often the primary fragmentation channel.

-

Transition:

-

Mechanism: Homolytic cleavage is common, but in ESI, heterolytic cleavage or radical loss depending on the charge distribution can occur. The resulting cation is the 2-(2,5-dimethylpyrrol-1-yl)-pyridine core.

Pathway B: Pyrrole Ring Degradation

The dimethylpyrrole protecting group has a characteristic fragmentation pattern involving the loss of methyl groups.

-

Transition:

-

Significance: This confirms the integrity of the Paal-Knorr protection. If the methyls are missing, the protecting group synthesis failed.

Pathway C: The "Retro-Paal-Knorr" Cleavage

High-energy collisions can cleave the C–N bond connecting the pyridine and pyrrole rings, though this bond is generally robust due to resonance.

-

Transition: Formation of the aminopyridine fragment (

if Iodine is retained, or

Visualization of Fragmentation Pathways

Figure 1: Mechanistic fragmentation tree for 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine under ESI-MS/MS conditions.

Part 3: Experimental Protocol & Workflow

This protocol is designed for the Quality Control (QC) of the Paal-Knorr protection step.

Materials & Reagents[4]

-

Solvent A: Water + 0.1% Formic Acid (Proton source).

-

Solvent B: Acetonitrile (LC-MS Grade).

-

Internal Standard: 2-Amino-5-iodopyridine (The starting material) to quantify conversion.

LC-MS Method Parameters

| Parameter | Setting | Rationale |

| Column | C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm) | Standard retention for hydrophobic aromatics. |

| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |

| Gradient | 5% B to 95% B over 5 mins | The product is more hydrophobic than the amine starting material. |

| Source Temp | 350°C | Ensure volatilization of the pyrrole derivative. |

| Capillary Voltage | 3.5 kV | Standard positive mode ionization. |

| Cone Voltage | 20-30 V | Keep low to prevent in-source deiodination. |

Step-by-Step Workflow

-

Sample Prep: Dissolve 1 mg of crude reaction mixture in 1 mL Acetonitrile. Dilute 1:100 with 50:50 Water/ACN.

-

Blank Injection: Inject Solvent B to clear memory effects.

-

Standard Injection: Inject pure 2-amino-5-iodopyridine to establish the retention time (RT) of the starting material (expected early RT).

-

Sample Injection: Inject the diluted product.

-

Data Analysis:

-

Extract Ion Chromatogram (EIC) for

299.0 (Product). -

Extract EIC for

221.0 (Starting Material). -

Calculate Conversion % based on Area Under Curve (AUC).

-

Workflow Diagram

Figure 2: Analytical workflow for monitoring the synthesis and purity of the target molecule.

Part 4: Data Interpretation & Troubleshooting

Common Artifacts & Interferences

| Observation | Cause | Remediation |

| Signal at m/z 172 >> m/z 299 | In-Source Fragmentation | The Cone Voltage is too high, stripping the Iodine before the quad. Lower voltage to 15-20V. |

| Peak at m/z 221 (Broad) | Residual Starting Material | The Paal-Knorr reaction is incomplete. Extend reflux time or add Lewis Acid catalyst. |

| Dimer Formation (2M+H) | Concentration too high | Dilute sample further. ESI droplets are overcrowded. |

| Mass Shift +16 Da | N-Oxide Formation | Pyridine nitrogen has oxidized. Check solvent purity and storage conditions. |

The "Iodine Check"

To confirm the presence of Iodine without HRMS, look at the ratio of the isotope peaks. While Iodine is monoisotopic (

References

-

Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(21), 2392–2400. Link

-

Amarnath, V., et al. (1995).[3][4] Mechanism of the Paal-Knorr Furan and Pyrrole Synthesis. Journal of Organic Chemistry. (Fundamental mechanism for the formation of the 2,5-dimethylpyrrole ring). Link

- Banwell, M. G., et al. (2004). Palladium-catalysed cross-coupling reactions of halogenated pyridines. Organic & Biomolecular Chemistry. (Context for the utility of the 5-iodopyridine handle).

- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Source for Iodine mass defect and ESI mechanisms).

Sources

- 1. Microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their orthogonal deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine

Abstract & Strategic Value

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine (CAS 477889-91-1). This scaffold is a critical intermediate for accessing functionalized 2-aminopyridines, a pharmacophore ubiquitous in kinase inhibitors and GPCR ligands.

The core challenge in coupling 2-amino-5-halopyridines is the free amino group, which can coordinate to Palladium (Pd) centers, poisoning the catalyst, or participate in side reactions. By masking the amine as a 2,5-dimethylpyrrole (via Paal-Knorr condensation), the nitrogen lone pair is delocalized into the aromatic pyrrole ring, rendering it non-nucleophilic and sterically bulky. This enables high-yield cross-coupling at the 5-iodo position without interference.

Compound Snapshot

| Property | Data |

| Compound Name | 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine |

| CAS Number | 477889-91-1 |

| Molecular Formula | C₁₁H₁₁IN₂ |

| Molecular Weight | 298.12 g/mol |

| Physical State | Off-white to tan solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; Low solubility in water |

| Stability | Stable to aqueous base (Suzuki conditions); Cleaved by NH₂OH |

Mechanistic Insight & Workflow

The success of this protocol relies on the electronic deactivation of the pyridine C2-nitrogen. In its native state, 2-aminopyridine is a bidentate ligand capable of sequestering Pd(II) species. The 2,5-dimethylpyrrole protecting group serves two functions:

-

Electronic: It withdraws electron density from the exocyclic nitrogen, preventing coordination to the catalyst.

-

Steric: The methyl groups at positions 2 and 5 of the pyrrole ring create a steric shield, further discouraging metal binding at the proximal pyridine nitrogen.

Reaction Workflow Diagram

The following diagram illustrates the complete synthetic sequence: Protection, Coupling, and Deprotection.

Figure 1: Strategic workflow for utilizing the 2,5-dimethylpyrrole protecting group to access 5-substituted 2-aminopyridines.

Experimental Protocol

Standard Suzuki Coupling Protocol

This protocol is optimized for 0.5 – 1.0 mmol scale.

Reagents:

-

Substrate: 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)

-

Alternative: Pd(PPh₃)₄ (5 mol%) for sterically unhindered substrates.

-

-

Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)

-

Alternative: K₃PO₄ (solid, 3.0 equiv) for water-sensitive substrates.

-

-

Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure:

-

Setup: To a dry reaction vial equipped with a magnetic stir bar, add the iodopyridine substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd catalyst (0.05 equiv).

-

Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

-

Solvent Addition: Inject degassed 1,4-Dioxane via syringe.

-

Base Addition: Inject 2M Na₂CO₃ solution.

-

Note: If using solid K₃PO₄, add it in Step 1.

-

-

Reaction: Heat the mixture to 85–90 °C for 4–12 hours. Monitor conversion by LC-MS or TLC.

-

Checkpoint: The starting material (iodide) should disappear. The product will likely be less polar than the starting material due to the biaryl formation.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and water. Separate layers. Extract aqueous layer 2x with EtOAc. Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Deprotection Protocol (Post-Coupling)

Once the carbon-carbon bond is formed, the pyrrole group must be removed to reveal the primary amine.

Reagents:

-

Substrate: Coupled biaryl intermediate

-

Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl) (5.0 – 10.0 equiv)

-

Solvent: Ethanol/Water (2:1) or Ethanol/Triethylamine (5:1)

Procedure:

-

Dissolve the substrate in Ethanol/Water.

-

Add NH₂OH·HCl.

-

Reflux at 80–100 °C for 12–24 hours.

-

Pro-Tip:Microwave irradiation at 120 °C for 30–60 minutes significantly accelerates this cleavage [1, 2].

-

-

Cool, neutralize with NaOH (to pH ~9), and extract with DCM.

Optimization & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst deactivation or poor oxidative addition. | Switch to electron-rich, bulky ligands like XPhos or SPhos (using Pd₂(dba)₃ precursor). These ligands facilitate oxidative addition into the C-I bond. |

| Protodeboronation | Boronic acid instability under basic conditions. | Switch base to KF or CsF and use anhydrous conditions (Dioxane/Toluene). Add boronic acid in portions. |

| Homocoupling | Oxidation of boronic acid. | Ensure rigorous degassing of solvents. Increase boronic acid equivalents to 1.5x. |

| Incomplete Deprotection | Stable pyrrole ring. | Use microwave heating (120 °C). Ensure a large excess of NH₂OH·HCl (10 equiv). |

Catalytic Cycle Visualization

Understanding the cycle helps in troubleshooting. The 5-iodo position undergoes oxidative addition. The pyrrole group ensures the Pd does not get "stuck" on the pyridine nitrogen.

Figure 2: Simplified catalytic cycle emphasizing the oxidative addition step.

References

-

Matrix Fine Chemicals. (n.d.). 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-5-IODOPYRIDINE | CAS 477889-91-1.[2][3] Retrieved January 29, 2026, from [Link]

-

Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein J. Org.[4] Chem. Retrieved January 29, 2026, from [Link]

-

National Institutes of Health (NIH). (2013). Microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their orthogonal deprotection. PubMed. Retrieved January 29, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Protection of primary amines as N-substituted 2,5-dimethylpyrroles. J. Chem. Soc., Perkin Trans. 1. Retrieved January 29, 2026, from [Link]

Sources

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-5-IODOPYRIDINE | CAS 477889-91-1 [matrix-fine-chemicals.com]

- 3. 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-5-IODOPYRIDINE | 477889-91-1 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

Stille coupling using 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine

Application Note: Strategic Stille Cross-Coupling of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine

Executive Summary

This application note details the optimized protocol for performing Stille cross-coupling reactions utilizing 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine as a robust electrophile. This specific substrate serves as a "masked" equivalent of 2-amino-5-iodopyridine. The 2,5-dimethylpyrrole moiety acts as an orthogonal protecting group for the C2-amine, preventing catalyst poisoning via nitrogen coordination while maintaining high solubility in non-polar organic solvents. This guide covers the reaction mechanism, step-by-step coupling protocol, tin-remediation strategies, and the subsequent deprotection to reveal the primary amine.

Strategic Rationale & Chemical Context

The Challenge of Free Aminopyridines: Direct cross-coupling of 2-amino-5-halopyridines is frequently plagued by:

-

Catalyst Deactivation: The free exocyclic amine (

) and the pyridine nitrogen can form stable, non-reactive complexes with Palladium(II) species, arresting the catalytic cycle. -

Solubility Issues: Free aminopyridines are highly polar and often poorly soluble in standard non-polar Stille solvents (Toluene, Dioxane).

The Solution: The Paal-Knorr Protected Scaffold The 2-(2,5-dimethyl-1H-pyrrol-1-yl) group is installed via the Paal-Knorr reaction (using acetonylacetone). This protection is superior for Stille couplings because:

-

Steric Bulk: The dimethyl groups shield the nitrogen, preventing coordination to the Pd catalyst.

-

Electronic Neutrality: The pyrrole ring dissipates the electron density that would otherwise poison the catalyst.

-

Orthogonality: It is stable against the basic/neutral conditions of Stille coupling but is selectively removable using hydroxylamine.

Reaction Mechanism: The "Copper Effect"[1]

For electron-deficient heterocycles like pyridines, the rate-limiting step in Stille coupling is often the transmetallation. To accelerate this, we utilize the "Copper Effect" (Liebeskind-Farina modification).

-

Standard Pathway:

(Slow) -

Copper-Accelerated:

, followed by

Visualization: Copper-Modified Catalytic Cycle

Figure 1: The Copper(I)-mediated Stille catalytic cycle. Note the acceleration of the transmetallation step via the organocopper intermediate.

Detailed Experimental Protocol

Materials & Reagents

-

Substrate: 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine (1.0 equiv).

-

Coupling Partner: Organostannane (e.g., Tributyl(vinyl)tin or Aryl-SnBu3) (1.1–1.2 equiv).

-

Catalyst:

(5 mol%) or -

Co-Catalyst: CuI (10–20 mol%).

-

Additive: CsF (2.0 equiv) – Critical for scavenging Tin.

-

Solvent: Anhydrous 1,4-Dioxane or DMF (Degassed).

Step-by-Step Procedure

-

Degassing (Crucial):

-

Place the solvent (Dioxane or DMF) in a reaction vial.

-

Sparge with Argon or Nitrogen for 15 minutes. Oxygen promotes homocoupling of stannanes and catalyst oxidation.

-

-

Reaction Assembly:

-

To the reaction vessel, add the iodopyridine substrate (1.0 equiv), CuI (0.1 equiv), and CsF (2.0 equiv).

-

Transfer the degassed solvent to the vessel via syringe.

-

Add the Organostannane (1.1 equiv).

-

Add the Pd catalyst last (under positive inert gas pressure).

-

-

Execution:

-

Seal the vessel and heat to 80–100°C .

-

Monitor via LC-MS or TLC. The reaction typically completes in 4–12 hours.

-

Note: The mixture may turn dark brown/black; this is normal for Pd/Cu systems.

-

-

Workup & Tin Removal (The "KF Method"):

-

Dilute with Ethyl Acetate (EtOAc).[2]

-

Tin Remediation: Add a saturated aqueous solution of Potassium Fluoride (KF). Stir vigorously for 30 minutes.

-

Observation: A white, polymeric precipitate (

) will form. -

Filter the biphasic mixture through a pad of Celite to remove the solid tin fluorides.[3]

-

Separate layers, wash the organic phase with water (x2) and brine (x1).[4] Dry over

.[2]

Post-Coupling Deprotection

Once the C-C bond is formed, the dimethylpyrrole protecting group must be removed to reveal the 2-aminopyridine.

-

Reagents: Hydroxylamine hydrochloride (

), Ethanol, Water.[5] -

Protocol:

-

Dissolve the purified coupling product in Ethanol/Water (4:1).

-

Add

(10–20 equiv). -

Heat to reflux (approx. 80°C) for 12–24 hours. Alternatively, microwave irradiation at 120°C for 1 hour accelerates this significantly.

-

Adjust pH to >10 with NaOH and extract with DCM.

-

Workflow Visualization

Figure 2: Complete synthetic workflow from protection to final deprotected scaffold.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or slow transmetallation. | Switch to |

| Homocoupling (R-R) | Oxygen presence or "Copper effect" overdrive. | Ensure rigorous degassing. If using CuI, lower loading to 5 mol% or add slowly. |

| Tin Contamination | Inefficient workup.[2] | Use 10% w/w KF on Silica Gel for column chromatography. The fluoride binds tin to the silica baseline. |

| Protodehalogenation | Moisture in solvent. | Use strictly anhydrous Dioxane/DMF. Add molecular sieves to the reaction vessel. |

References

-

Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004).[6] Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion.[6][7] Angewandte Chemie International Edition.[6][8]

-

Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine as a ligand. Journal of the American Chemical Society.

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron (Context on protection groups).

-

Bruekelman, S. P., et al. (1984).[9] Protection of primary amines as N-substituted 2,5-dimethylpyrroles.[9][10] Journal of the Chemical Society, Perkin Transactions 1.[9]

-

Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines.[11][12] Organic Letters.[11]

Sources

- 1. peptide.com [peptide.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Workup [chem.rochester.edu]

- 4. Stille Coupling | NROChemistry [nrochemistry.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]

- 7. Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. chemistry.msu.edu [chemistry.msu.edu]

- 9. Protection of primary amines as N-substituted 2,5-dimethylpyrroles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Protection of primary amines as N- substited 2,5-dimethylpyrroles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine

Executive Summary

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine (1) with aryl boronic acids. This specific substrate represents a strategic "masked" intermediate; the 2,5-dimethylpyrrole moiety serves as a robust protecting group for the 2-amino functionality, preventing catalyst poisoning and side reactions during palladium catalysis.

This guide addresses the specific challenges of coupling electron-deficient nitrogen heterocycles and provides a scalable, high-yielding workflow suitable for medicinal chemistry and early-stage process development.

Strategic Rationale & Mechanism

Why this Substrate?

The 2-aminopyridine motif is a "privileged structure" in kinase inhibitors and GPCR ligands. However, the free C2-amino group can be problematic in cross-couplings due to:

-

Catalyst Poisoning: The basic nitrogen can coordinate tightly to Palladium, arresting the catalytic cycle.

-

Competitve Amination: Risk of Buchwald-Hartwig type side reactions.

The 2,5-dimethylpyrrole (DMP) protecting group masks the amine as a chemically stable pyrrole ring via the Paal-Knorr reaction. It is orthogonal to standard Suzuki bases (carbonates/phosphates) but can be cleaved quantitatively later using hydroxylamine [1].

Mechanistic Pathway

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The 5-iodo position is highly activated for oxidative addition due to the electron-withdrawing nature of the pyridine ring, making this reaction generally faster than corresponding bromides or chlorides.

Figure 1: Catalytic cycle emphasizing the activation of the 5-iodopyridine core.

Experimental Protocol

Materials & Reagents Table

| Reagent | Role | Equiv. | MW ( g/mol ) | Amount (1.0 mmol Scale) |

| Substrate (1) | Electrophile | 1.0 | 298.12 | 298 mg |

| Aryl Boronic Acid | Nucleophile | 1.2 - 1.5 | Var. | Var. |

| Pd(dppf)Cl₂·DCM | Catalyst | 0.03 (3 mol%) | 816.64 | 24.5 mg |

| K₂CO₃ (2M aq) | Base | 3.0 | 138.21 | 1.5 mL |

| 1,4-Dioxane | Solvent | N/A | N/A | 4.0 mL |

Note: Pd(dppf)Cl₂ is recommended over Pd(PPh₃)₄ for pyridyl substrates to minimize de-iodination and maximize stability against the nitrogen lone pair.

Step-by-Step Methodology

Phase 1: Setup and Degassing

-

Vessel Preparation: Flame-dry a 10 mL microwave vial or round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

-

Solvent Degassing: Sparge 1,4-dioxane with inert gas for 15 minutes prior to use. Oxygen is the enemy of the active Pd(0) species.

Phase 2: Reaction Assembly

-

Charge Solids: Add Substrate (1) (298 mg, 1.0 mmol), Aryl Boronic Acid (1.2–1.5 mmol), and Pd(dppf)Cl₂·DCM (24.5 mg, 0.03 mmol) to the vial.

-

Inert Atmosphere: Cap the vial and purge with Argon for 3 cycles (Vacuum/Backfill).

-

Add Liquids: Via syringe, add degassed 1,4-dioxane (4 mL) and degassed 2M K₂CO₃ aqueous solution (1.5 mL).

-

Critical Check: The biphasic mixture should turn dark red/brown upon catalyst solvation.

-

Phase 3: Execution

-

Heating: Place the vessel in a pre-heated oil bath or heating block at 85°C .

-

Agitation: Stir vigorously (≥800 RPM). Mass transfer between the aqueous base and organic phase is crucial.

-

Monitoring: Check reaction progress by TLC or LCMS after 2 hours.

-

TLC Eluent: 20% EtOAc in Hexanes (Product is typically more polar than the starting iodide but less polar than the boronic acid).

-

Endpoint: Disappearance of the iodide (m/z 298).

-

Phase 4: Workup & Purification

-

Quench: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

-

Extraction: Separate layers. Extract aqueous layer 2x with EtOAc.

-

Wash: Wash combined organics with Brine (sat. NaCl), dry over anhydrous Na₂SO₄, and filter.

-

Concentration: Evaporate solvent under reduced pressure.

-

Purification: Flash Column Chromatography on Silica Gel.

-

Gradient: 0% → 30% EtOAc in Hexanes.

-

Note: The 2,5-dimethylpyrrole group is lipophilic; the product often elutes early.

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Stalled Conversion (<50%) | Catalyst Deactivation | Switch to XPhos Pd G2 or SPhos Pd G2 precatalysts. These bulky ligands prevent pyridine coordination. |

| Protodeiodination (R-H) | Hydride Source / Overheating | Lower temp to 70°C. Ensure solvent is anhydrous (add water only with base). Use Cs₂CO₃ (dry) in DMF/Dioxane. |

| Homocoupling (Ar-Ar) | Oxygen Presence | Re-degas solvents vigorously. Ensure Argon line integrity. |

| Product "Streaking" on TLC | Pyridine Interaction with Silica | Add 1% Triethylamine to the TLC and Column eluent to deactivate silica acidic sites. |

Deprotection (Post-Coupling)

To recover the free amine (2-amino-5-arylpyridine):

-

Reagents: Hydroxylamine hydrochloride (NH₂OH[1]·HCl) (5-10 equiv), Ethanol/Water (2:1), Et₃N.

-

Conditions: Reflux (80°C) for 4-12 hours.

-

Mechanism: The hydroxylamine attacks the pyrrole ring, opening it and releasing the primary amine and acetonylacetone oxime [2].

References

-

Breukelman, S. P., et al. (1984).[1][2] "Protection of primary amines as N-substituted 2,5-dimethylpyrroles." Journal of the Chemical Society, Perkin Transactions 1, 2801-2807.[2] Link

-

Walia, A., et al. (2013).[3] "Microwave-Assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection." The Journal of Organic Chemistry, 78(21), 10931–10937. Link

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Gong, H. P., et al. (2021). "Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes." Journal of Chemical Research, 46(2). (Demonstrates Pd-coupling on related N-heterocycles). Link

Sources

Application Note: Strategic Utilization of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-iodopyridine in Medicinal Chemistry

[1]

Executive Summary

In the high-stakes environment of medicinal chemistry, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine (CAS: 477889-91-1) serves as a critical "masked" synthon.[1] While 2-aminopyridine scaffolds are ubiquitous in kinase inhibitors and GPCR ligands, the free exocyclic amine often presents synthetic challenges—ranging from catalyst poisoning in cross-coupling reactions to competing N-arylation.

This guide details the strategic use of the 2,5-dimethylpyrrole (DMP) moiety as a robust protecting group for the 2-amino position. By locking the amine into a pyrrole ring, chemists can exploit the C5-iodine handle for diverse functionalization before restoring the amine under mild conditions. This workflow is essential for synthesizing 5-substituted-2-aminopyridine libraries with high chemo-fidelity.[1]

Strategic Rationale: Why Protect?

Direct functionalization of 2-amino-5-iodopyridine is possible but often suboptimal.[1] The DMP strategy offers three distinct advantages:

-

Catalyst Longevity: Free amino groups can coordinate strongly to Palladium (Pd) or Copper (Cu) catalysts, sequestering the active species and stalling the catalytic cycle. The DMP group is sterically bulky and electronically orthogonal, preventing this coordination.

-

Solubility Enhancement: The lipophilic dimethylpyrrole significantly improves solubility in non-polar organic solvents (DCM, Toluene) compared to the polar free amine, facilitating homogeneous catalysis.

-

Regiocontrol: In lithiation or halogenation sequences, the DMP group directs metallation away from the nitrogen, preventing N-deprotonation side reactions.

Synthetic Workflow Visualization

The following diagram illustrates the "Protect-Couple-Deprotect" strategy, highlighting the central role of the DMP-iodopyridine intermediate.

Figure 1: The strategic workflow converting a sensitive aminopyridine into a robust pyrrole intermediate for modular synthesis.

Detailed Experimental Protocols

Protocol A: Synthesis of the Masked Synthon (Protection)

Objective: Convert 2-amino-5-iodopyridine to 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine via Paal-Knorr condensation.

-

Reagents:

-

2-Amino-5-iodopyridine (1.0 equiv)[1]

-

2,5-Hexanedione (Acetonylacetone) (1.2 equiv)

-

p-Toluenesulfonic acid (pTsOH) (0.05 equiv)

-

Solvent: Toluene (anhydrous)

-

Step-by-Step Procedure:

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging: Add 2-amino-5-iodopyridine (e.g., 10 g, 45.4 mmol) and toluene (100 mL).

-

Addition: Add 2,5-hexanedione (6.4 mL, 54.5 mmol) and catalytic pTsOH (390 mg).

-

Reaction: Heat the mixture to reflux (110°C) with vigorous stirring. Monitor water collection in the Dean-Stark trap.

-

Expert Insight: The reaction is driven by the azeotropic removal of water. Completion is typically observed within 4–6 hours.

-

-

Workup: Cool to room temperature. The product may precipitate. If not, wash the organic layer with saturated NaHCO₃ (2 x 50 mL) to remove acid, then brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane/EtOAc 9:1).

Protocol B: Suzuki-Miyaura Cross-Coupling (Functionalization)

Objective: Install an aryl or heteroaryl group at the C5 position.

-

Reagents:

Step-by-Step Procedure:

-

Inertion: Purge a reaction vial with Nitrogen or Argon.

-

Charging: Add the DMP-iodopyridine (1.0 mmol), arylboronic acid (1.2 mmol), and Pd catalyst (0.05 mmol).

-

Solvent: Add degassed 1,4-Dioxane (5 mL) and K₂CO₃ solution (1.5 mL).

-

Reaction: Seal and heat to 90°C for 2–12 hours.

-

Self-Validation: Monitor by TLC or LCMS. The starting iodide peak (retention time ~ high due to lipophilicity) should disappear.

-

-

Workup: Dilute with EtOAc, wash with water, dry, and concentrate.

-

Note: The DMP group remains stable under these basic aqueous conditions.

-

Protocol C: Deprotection (Restoring the Amine)

Objective: Cleave the dimethylpyrrole ring to release the primary amine.

-

Reagents:

-

Coupled DMP-Pyridine Product (1.0 equiv)[1]

-

Hydroxylamine Hydrochloride (NH₂OH·HCl) (5.0 – 10.0 equiv)

-

Solvent: Ethanol/Water (2:1)

-

Step-by-Step Procedure:

-

Setup: Dissolve the protected intermediate in Ethanol/Water.

-

Addition: Add a large excess of NH₂OH·HCl (5 equiv is standard; up to 10 equiv for sluggish substrates).

-

Reaction: Reflux (80°C) for 16–24 hours.

-

Workup:

-

Cool the mixture and basify with NaOH (1 M) to pH ~9-10.

-

Extract with DCM or EtOAc (the product is now more polar).

-

-

Purification: Silica gel chromatography (DCM/MeOH gradient).

Comparative Data: Free Amine vs. Protected Scaffold[1]

The following table highlights why the DMP strategy is preferred for complex synthesis.

| Parameter | Free Amine (2-Amino-5-iodopyridine) | Protected (DMP-5-iodopyridine) | Impact on Chemistry |

| Solubility (DCM) | Low (< 10 mg/mL) | High (> 100 mg/mL) | Easier handling and purification.[1] |

| Pd Catalyst Loading | High (5–10 mol%) required | Low (1–3 mol%) sufficient | Reduced cost; less metal scavenging needed.[1] |

| N-Arylation Risk | High (Competing reaction) | None (Nitrogen is blocked) | Higher chemoselectivity for C-C bond formation.[1] |

| Lithiation | Requires 2 equiv n-BuLi (to deprotonate NH2) | Requires 1 equiv n-BuLi | Cleaner lithiation/halogen exchange.[1] |

Safety and Handling

-

2-Amino-5-iodopyridine: Irritant.[1] Avoid inhalation of dust.

-

2,5-Hexanedione: Neurotoxin (metabolite 2,5-hexanedione is linked to axonal neuropathy). Handle in a fume hood with nitrile gloves.

-

Hydroxylamine Hydrochloride: Corrosive and potential skin sensitizer. Can react violently with strong oxidizers.

-

Waste Disposal: Aqueous waste from the deprotection step contains oximes and excess hydroxylamine; treat according to specific site EHS protocols for nitrogenous waste.

References

-

General Protection Strategy: Banik, B. K., et al. "Microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their orthogonal deprotection." Tetrahedron Letters, 2013.

-

Compound Characterization: "2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine." ChemicalBook CAS Database.

-

Medicinal Chemistry Context: "Synthesis of 2-Amino-5-iodopyridine derivatives." Chem-Impex Application Notes.

-

Paal-Knorr Mechanism: "Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran." MDPI Molecules, 2024.

-

Deprotection Protocols: "Protection of primary amines as N-substituted 2,5-dimethylpyrroles." Journal of the Chemical Society, Perkin Transactions 1.

Application Note: Functionalization of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine

This Application Note is designed as a comprehensive technical guide for researchers utilizing 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine as a strategic intermediate in medicinal chemistry and organic synthesis.

Executive Summary & Strategic Rationale

The molecule 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine (hereafter referred to as Scaffold 1 ) represents a "masked" form of 2-amino-5-iodopyridine. In complex heterocycle synthesis, the free amino group at the C2 position often poisons palladium catalysts or undergoes unwanted N-arylation.

By locking the amine into a 2,5-dimethylpyrrole (via the Paal-Knorr reaction), the nitrogen is rendered non-nucleophilic and chemically robust against strong bases (e.g.,

Key Applications

-

Suzuki-Miyaura Coupling: Installation of aryl/heteroaryl groups.

-

Buchwald-Hartwig Amination: Introduction of secondary amines at C5.

-

Sonogashira Coupling: Alkynylation for extended conjugation.

-

Late-Stage Diversification: Drug discovery libraries requiring a conserved 2-aminopyridine pharmacophore.

Synthesis of the Core Scaffold

Before functionalization, the scaffold must be synthesized with high purity to ensure downstream catalytic efficiency.

Protocol: Paal-Knorr Protection

Reaction: 2-amino-5-iodopyridine + 2,5-hexanedione

-

Reagents:

-

2-Amino-5-iodopyridine (1.0 equiv)

-

2,5-Hexanedione (1.2 equiv)

- -Toluenesulfonic acid (pTsOH) (0.05 equiv)

-

Solvent: Toluene (0.5 M)

-

-

Procedure:

-

Charge a round-bottom flask equipped with a Dean-Stark trap with amine, 2,5-hexanedione, pTsOH, and toluene.

-

Reflux for 12–16 hours with azeotropic removal of water.

-

Monitor by TLC (Hexane/EtOAc 8:2). The product is typically less polar than the starting amine.

-

Cool to room temperature.[2] Wash with sat. NaHCO

and brine. -

Dry over Na

SO

-

-

Yield Expectation: 85–95%.

-

Quality Control:

H NMR should show two singlets for the pyrrole methyls (

Functionalization Protocols (The "Coupling Phase")

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from Scaffold 1 .

Figure 1: Divergent synthesis strategy using the pyrrole-protected scaffold.

Protocol A: Suzuki-Miyaura Coupling

Objective: C–C bond formation with boronic acids. Mechanism: The electron-deficient pyridine ring facilitates oxidative addition at the C-I bond.

| Parameter | Condition | Rationale |

| Catalyst | Pd(dppf)Cl | Robust against air; excellent for heteroaryl halides. |

| Base | K | Carbonates are mild enough to preserve the pyrrole. |

| Solvent | 1,4-Dioxane or DME | High boiling point, good solubility for organics. |

| Temp | 80–100 °C | Required to overcome activation energy of heteroaryl iodides. |

Step-by-Step:

-

Combine Scaffold 1 (1.0 equiv), Boronic Acid (1.2 equiv), and Base (3.0 equiv) in a reaction vial.

-

Add Solvent (degassed).[3]

-

Add Catalyst (0.05 equiv) under inert atmosphere (N

or Ar). -

Heat to 90 °C for 4–12 hours.

-

Workup: Filter through Celite, dilute with EtOAc, wash with water. Purify via column chromatography.

Protocol B: Buchwald-Hartwig Amination

Objective: C–N bond formation (Introduction of amines).[4][5] Challenge: Pyridines can coordinate to Pd; specific ligands are required.

Recommended System:

-

Catalyst: Pd

(dba) -

Ligand: Xantphos (for primary amines/amides) or RuPhos (for secondary amines).

-

Base: Cs

CO

Expert Tip: The pyrrole ring is bulky. Use trans-chelating ligands like Xantphos to enforce a geometry that favors reductive elimination.

Protocol C: Sonogashira Coupling

Objective: C–C alkyne formation.

-

Reagents: Alkyne (1.2 equiv), Pd(PPh

) -

Base/Solvent: Et

N or Diisopropylamine (DIPA) as solvent/base mixture, or DMF/Et -

Procedure: Degas solvents thoroughly (oxygen poisons the Cu catalyst). React at RT or 50 °C.

-

Note: The iodine at C5 is highly reactive; this reaction often proceeds at lower temperatures than the Suzuki coupling.

Deprotection Protocol (Unmasking)

Once the C5 position is functionalized, the pyrrole must be removed to reveal the primary amine. This is the most critical step, as the 2,5-dimethylpyrrole is very stable.

The Hydroxylamine Method (Standard)

Mechanism: Nucleophilic attack of hydroxylamine on the pyrrole ring, followed by ring opening and recyclization to form 2,5-dimethyl-N-hydroxypyrrole (byproduct) and the free amine.

Reagents:

-

Functionalized Scaffold (1.0 equiv)

-

Hydroxylamine Hydrochloride (NH

OH·HCl) (10–20 equiv) -

Solvent: Ethanol/Water (2:1) or Isopropanol/Water.

Procedure:

-

Dissolve the substrate in EtOH/H

O. -

Add NH

OH·HCl (large excess is crucial). -

Reflux (100 °C) for 24–48 hours.

-

Monitoring: This reaction is slow. TLC will show the appearance of a polar, ninhydrin-active spot (the free amine).

-

Microwave Acceleration (Recommended): If available, heat to 120 °C for 1–2 hours in a sealed microwave vial. This significantly improves yield and reduces time.[6]

Workup:

-

Basify the reaction mixture with NaOH (pH > 10).

-

Extract with DCM or EtOAc (The product is now a primary amine and may be polar).

-

Wash organic layer with water to remove excess hydroxylamine.

Troubleshooting Deprotection

| Issue | Cause | Solution |

| Incomplete Conversion | Pyrrole is too stable. | Switch to Microwave heating (140 °C). Increase NH |

| Product Loss in Aqueous | Product is amphoteric/polar. | Use "salting out" (saturate aqueous layer with NaCl) during extraction. Use CHCl |

| Black Tarry Mixture | Polymerization of pyrrole byproduct. | Filter through a short silica plug immediately after workup. |

Decision Matrix: Catalyst Selection

Use this logic flow to select the optimal catalytic system for the 5-iodo position.

Figure 2: Catalyst selection guide based on the desired moiety at the C5 position.

Safety & Handling

-

2,5-Hexanedione: Known neurotoxin.[7][8] Use exclusively in a fume hood. Wear nitrile gloves.

-

Hydroxylamine Hydrochloride: Potential explosive hazard upon heating if dry. Ensure reaction remains in solution. Corrosive.

-

Palladium Waste: Segregate all heavy metal waste streams.

References

-

Paal-Knorr Protection of Aminopyridines: Synthesis of 2-amino-5-iodopyridine derivatives. Journal of Organic Chemistry, Standard Protocols for Heterocycle Protection.

-

Suzuki Coupling on 5-Iodopyridines: Palladium-Catalyzed Cross-Coupling Reactions of Pyridine Derivatives. Chemical Reviews, 2002.

-

Deprotection of 2,5-Dimethylpyrroles: Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. Journal of Organic Chemistry, 2013.

-

Buchwald-Hartwig Conditions for Pyridines: A Guide to Buchwald-Hartwig Amination. Sigma-Aldrich / Merck Technical Bulletins.

Sources

- 1. nbinno.com [nbinno.com]

- 2. US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of 2,5-hexanedione on rat brain amine synthesis and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,5-Hexanedione induces dopaminergic neurodegeneration through integrin αMβ2/NADPH oxidase axis-mediated microglial activation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

optimizing Suzuki coupling conditions for 2-(pyrrol-1-yl)pyridine substrates

Technical Support Center: Optimizing Suzuki Coupling for 2-(pyrrol-1-yl)pyridine Substrates

Status: Operational Ticket ID: SC-2024-PYR-PYR Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Dual-Deactivation" Challenge

You are working with a 2-(pyrrol-1-yl)pyridine scaffold. This is not a standard Suzuki coupling; it presents a unique "Dual-Deactivation" challenge that often leads to stalled reactions or low yields.

-

Catalyst Poisoning (The Pyridine Problem): The basic nitrogen atom (N1) of the pyridine ring is a potent σ-donor. It competes with your phosphine ligands to bind Palladium (Pd), forming an inactive [Pd(substrate)₂] complex. This shuts down the catalytic cycle.

-

Protodeboronation (The 2-Substituent Problem): If your substrate is the boronic acid partner, the electronegative nitrogen at the 2-position facilitates rapid C–B bond cleavage (protodeboronation) before transmetallation can occur.

-

Steric/Electronic Clash: The pyrrole ring at the C2 position adds significant steric bulk and alters the electronics of the pyridine, making oxidative addition of halides at the C3/C6 positions kinetically difficult.

This guide provides the specific protocols to overcome these barriers.

Diagnostic & Troubleshooting (FAQ)

Q1: My reaction turns black immediately and conversion stops at <10%. What is happening?

Diagnosis: Catalyst Poisoning (Pd-Black formation). The Mechanism: The pyridine nitrogen in your substrate is displacing your ligands. Standard ligands like PPh₃ or dppf are not bulky enough to prevent this coordination. Once the ligand dissociates, the "naked" Pd(0) aggregates into inactive Pd-black.

The Fix: Switch to Buchwald Precatalysts (Gen 3 or Gen 4) with bulky dialkylbiarylphosphine ligands.

-

Recommended Ligand: XPhos or SPhos .

-

Why: These ligands are extremely bulky.[1] They create a "protective shell" around the Pd center that physically blocks the pyridine nitrogen from coordinating, while still allowing the oxidative addition of the halide.

-

-

Protocol Shift: Do not use Pd(PPh₃)₄. Use XPhos Pd G3 (1–3 mol%).

Q2: I see the starting material disappearing, but I’m getting the de-boronated byproduct (Ar-H) instead of the product. Why?

Diagnosis: Rapid Protodeboronation. The Cause: If you are using a 2-pyridyl boronic acid (or the pyrrolyl-pyridine boronate), it is hydrolytically unstable. In the presence of water and base, the C–B bond breaks faster than the Pd can find it.

The Fix:

-

Invert the Partners: If possible, use the 2-(pyrrol-1-yl)pyridine as the Halide (Electrophile) and the other partner as the Boronate.

-

If you MUST use the Pyridyl Boronate:

-

Switch to MIDA Boronates: These are slow-release reagents that maintain a low concentration of the active boronic acid, minimizing decomposition.

-

Anhydrous Conditions: Remove water. Use CsF (Cesium Fluoride) or K₃PO₄ in anhydrous 1,4-Dioxane or Toluene .

-

Q3: The reaction works but is incredibly slow (24-48h). How do I accelerate it?

Diagnosis: Difficult Oxidative Addition. The Cause: The electron-rich pyrrole ring (via the N-linkage) pushes electron density into the pyridine ring, making the C–X bond (chloride/bromide) more electron-rich and harder for Pd(0) to break.

The Fix:

-

Heat: Increase temperature to 100–110°C.

-

Precatalyst Activation: Ensure you are using a precatalyst (like XPhos Pd G3 ) that generates the active Pd(0) species immediately upon heating, rather than relying on inefficient in-situ reduction of Pd(II) salts.

Visualization: The Catalyst Survival Guide

The following diagram illustrates the competition between the productive catalytic cycle and the deactivation pathways specific to your substrate.

Caption: Figure 1. Mechanistic pathways showing the competition between productive coupling (Green) and substrate-induced deactivation (Red). Bulky ligands prevent N-coordination; anhydrous conditions prevent boronate hydrolysis.

Optimized Experimental Protocols

These protocols are designed to be self-validating. If Step 1 fails, the observation tells you exactly what to change in Step 2.

Protocol A: The "Gold Standard" (High Success Rate)

Best for: 2-(pyrrol-1-yl)pyridine halides coupling with stable aryl boronates.

| Component | Reagent | Function |

| Catalyst | XPhos Pd G3 (2.0 mol%) | Rapid activation; bulky ligand prevents pyridine poisoning. |

| Base | K₃PO₄ (2.0 - 3.0 equiv) | Mild base; high solubility in aqueous mixtures. |

| Solvent | THF : Water (10:1) | Ensures solubility of the organic substrate while dissolving the inorganic base. |

| Temp | 60°C - 80°C | Sufficient energy for oxidative addition without decomposing the catalyst. |

Step-by-Step:

-

Charge a reaction vial with the halide substrate (1.0 equiv), boronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (0.02 equiv).

-

Seal the vial and purge with Nitrogen/Argon for 5 minutes (Critical: Oxygen kills the active catalyst).

-

Add degassed THF/Water (10:1 ratio, 0.2 M concentration).

-

Heat to 60°C for 2 hours. Monitor by LCMS.[2]

-

Checkpoint: If conversion < 50%, raise temp to 80°C. Do not add more catalyst yet.

-

Protocol B: The "Difficult Substrate" (Anhydrous)

Best for: Coupling where the boronic acid is prone to protodeboronation or the substrate is base-sensitive.

| Component | Reagent | Function |

| Catalyst | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | SPhos is exceptional for heteroaryl chlorides. |

| Base | CsF (Cesium Fluoride) (3.0 equiv) | "Anhydrous base" mechanism; activates boronate without water. |

| Solvent | 1,4-Dioxane (Dry) | High boiling point, non-coordinating. |

| Temp | 100°C | High temperature required to drive the reaction with weak bases. |

Step-by-Step:

-

Flame-dry the reaction vessel.

-

Add halide (1.0 equiv), boronic acid (2.0 equiv), CsF (3.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

-

Evacuate and backfill with Argon (3 cycles).

-

Add dry 1,4-Dioxane.

-

Heat to 100°C vigorously stirring.

-

Why CsF? Fluoride activates the boronic acid to form the boronate species [R-B(OH)₂F]⁻ which transmetallates efficiently without the need for OH⁻/Water, eliminating the hydrolysis pathway [1].

-

Data Summary: Base & Solvent Screening Matrix

Use this table to select conditions based on your specific substrate's functional groups.

| Substrate Feature | Recommended Base | Recommended Solvent | Rationale |

| Standard / Robust | K₃PO₄ | THF/H₂O or Dioxane/H₂O | High reactivity, standard Suzuki conditions. |

| Base Sensitive (Esters/Amides) | K₂CO₃ or CsF | Toluene (Anhydrous) | Prevents saponification/hydrolysis of side groups. |

| Sterically Hindered (Ortho-subs) | Ba(OH)₂ or Cs₂CO₃ | n-Butanol or DMA | High temperature + higher solubility of base required [2]. |

| Protodeboronation Prone | CsF | Dioxane (Dry) | Eliminates water to stop C-B bond cleavage. |

References

-

Kinetic Analysis of Protodeboronation: Lloyd-Jones, G. C., et al. "Protodeboronation of Heteroaromatic Boronic Acids."[3] Journal of the American Chemical Society, 2017. [Link]

-

Buchwald Precatalyst Selection Guide: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions."[1] Chemical Science, 2013. [Link]

-

Optimization of Heteroaryl Couplings: Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007. [Link]

-

MIDA Boronates for Unstable Substrates: Knapp, D. M., et al. "Slow-Release Strategy for the Suzuki-Miyaura Coupling of Unstable Boronic Acids." Journal of the American Chemical Society, 2010. [Link]

Sources

challenges in Paal-Knorr synthesis of N-arylpyrroles

Welcome to the N-Heterocycle Synthesis Support Hub. Current Status: Online | Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Paal-Knorr Synthesis of N-Arylpyrroles

Overview

The Paal-Knorr condensation is the "workhorse" for pyrrole synthesis, but N-aryl variants present unique kinetic and thermodynamic hurdles compared to their alkyl counterparts.[1] As a Senior Application Scientist, I often see projects stall due to three specific failure modes: nucleophilic apathy (electron-deficient anilines), steric occlusion (bulky ortho-substituents), and acid-induced polymerization (the "tar" effect).[1]

This guide bypasses standard textbook procedures to focus on high-fidelity troubleshooting for difficult substrates.

Module 1: The "Dead" Reaction (Reactivity & Kinetics)

Symptom: Starting material remains unconsumed despite refluxing in toluene/acetic acid.[1] Root Cause: The aniline is electronically deactivated (e.g., -NO₂, -CN, -CF₃ substituents).[1] The nucleophilic attack on the 1,4-dicarbonyl is the rate-determining step, and standard Brønsted acids cannot sufficiently activate the carbonyl without degrading the amine.[1]

Troubleshooting Protocol

Do not increase temperature; this promotes tar formation.[1] Switch to Scandium(III) Triflate [Sc(OTf)₃] catalysis under solvent-free conditions.[1]

Why it works: Sc(III) acts as a "hard" Lewis acid, coordinating tightly to the carbonyl oxygen, significantly lowering the LUMO energy for attack by weak nucleophiles.[1] The solvent-free environment maximizes collision frequency.[1]

Protocol 1.1: Sc(OTf)₃ Mediated Synthesis

-

Mix: 1.0 equiv. of 1,4-dicarbonyl + 1.0 equiv. of aniline + 1 mol% Sc(OTf)₃.

-

Process: Grind the mixture in a mortar for 2 minutes (mechanochemical activation) or stir neat at room temperature.

-

Monitor: TLC usually shows conversion within 15–30 minutes.[1]

-

Workup: Dilute with Et₂O. The catalyst precipitates; filter and reuse.[1]

-

Yield Expectation: >90% for deactivated anilines.[1]

Data Insight:

Catalyst Conditions Yield (4-NO₂-aniline) Time AcOH (Glacial) Reflux (110°C) < 30% 24 h | Sc(OTf)₃ | Neat (25°C) | 92% | 0.5 h |[1]

Module 2: The "Tar" Effect (Acid Sensitivity)

Symptom: The reaction turns black/viscous immediately.[1] TLC shows a streak (polymerization).[1] Root Cause: The substrate contains acid-labile groups (Boc-amines, acetals, silyl ethers) or the furan/pyrrole product is polymerizing under harsh acidic conditions (pH < 3).[1]

Troubleshooting Protocol

Abandon Brønsted acids. Utilize Molecular Iodine (I₂) as a mild, neutral Lewis acid catalyst.[1]

Why it works: Iodine activates the carbonyl via a soft halogen-bond interaction, sufficient for cyclization but too weak to trigger polymerization or deprotection of labile groups.[1]

Protocol 2.1: Iodine-Catalyzed "Green" Synthesis

-

Mix: 1 mmol diketone + 1 mmol amine in 1 mL EtOH.

-

Catalyst: Add 5 mol% I₂.

-

Activation: Stir at Room Temp (mild) or Microwave (300W, 5 min) for speed.

-

Quench: Add dilute Na₂S₂O₃ (thiosulfate) to remove iodine color.

-

Isolation: Extract with DCM.

Module 3: Steric Hindrance & Regioselectivity

Symptom: Reaction is sluggish with ortho-substituted anilines (e.g., 2,6-dimethylaniline).[1] If the diketone is asymmetric, you observe a mixture of regioisomers.[1] Root Cause: Steric bulk prevents the initial hemiaminal formation.[1] In asymmetric diketones, the amine attacks the less hindered carbonyl first, but reversibility can lead to thermodynamic mixtures.[1]

Troubleshooting Protocol

Use Microwave Irradiation combined with Silica Support or Chiral Phosphoric Acids (for atroposelectivity).[1]

Why it works: Microwave dielectric heating provides the activation energy to overcome the steric barrier of the initial attack.[1] For asymmetric synthesis of axially chiral N-arylpyrroles, chiral phosphoric acids (CPAs) induce atroposelectivity during the dehydration step.[1]

Protocol 3.1: Microwave-Assisted Synthesis

-

Support: Adsorb reagents onto silica gel (neutral) or Montmorillonite K-10 (acidic).[1]

-

Irradiation: Irradiate at 100–120°C for 5–10 minutes (solvent-free).

-

Result: The rapid heating profile bypasses the slow thermal decomposition pathways.[1]

Logic Visualization

Figure 1: Troubleshooting Decision Tree

Caption: Logical flow for selecting the correct Paal-Knorr modification based on substrate failure mode.

Figure 2: Sc(OTf)₃ Catalytic Cycle

Caption: Mechanism showing Sc(III) activation of the carbonyl, facilitating attack by weak nucleophiles.[1]

References

-

Chen, J., et al. (2006).[1] "An approach to the Paal–Knorr pyrroles synthesis catalyzed by Sc(OTf)3 under solvent-free conditions." Tetrahedron Letters. Link[1]

-

Banik, B. K., et al. (2004).[1] "Remarkable Iodine-Catalyzed Synthesis of Novel Pyrrole-Bearing N-Polyaromatic β-Lactams." Heterocycles / PMC.[1] Link

-

Minetto, G., et al. (2005).[1][2][3] "Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes." European Journal of Organic Chemistry.[1][2][3] Link

-

Zhang, L., et al. (2017).[1][4][5] "Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction." Journal of the American Chemical Society.[1][3] Link[1]

Sources

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]

Technical Support Center: Suzuki Coupling of Iodopyridines

Ticket ID: SUZ-PYR-001 Status: Open Subject: Troubleshooting Side Products & Reaction Stalling in Heteroaryl Couplings

Introduction: The Iodopyridine Challenge

Welcome to the Advanced Catalysis Support Center. You are likely here because your Suzuki-Miyaura coupling involving an iodopyridine substrate is failing to deliver high yields, despite iodides generally being the most reactive halides in oxidative addition.

Iodopyridines present a unique "perfect storm" of reactivity and inhibition. While the C-I bond is weak (facilitating rapid oxidative addition), the pyridine nitrogen is a potent Lewis base that can poison your catalyst. Furthermore, the electron-deficient nature of the pyridine ring makes the intermediate susceptible to non-canonical pathways.

This guide deconstructs the three most common failure modes: Hydrodehalogenation , Homocoupling , and Catalyst Poisoning .

Module 1: The "Stubborn Halide" (Hydrodehalogenation)

Symptom: You observe the disappearance of your starting iodopyridine, but instead of the coupled product, you isolate the reduced pyridine (Ar-H). Diagnosis: Hydrodehalogenation.

Mechanism & Causality

This is not a random decomposition; it is a competitive catalytic cycle.

-

Oxidative Addition: Pd(0) inserts into the C-I bond to form L2Pd(Ar)I.

-

Failed Transmetallation: If the boronic acid transmetallation is slow (due to steric bulk or low solubility), the Pd(II) intermediate "waits."

-

Hydride Attack: A hydride source (

-hydride from an alcohol solvent or an amine base) attacks the Pd(II) center. -

Reductive Elimination: The complex eliminates Ar-H, regenerating Pd(0) but destroying your substrate.

Technical Insight: Iodopyridines are more prone to this than bromides because the oxidative addition is so fast that a high concentration of L2Pd(Ar)I builds up, increasing the statistical probability of intercepting a hydride before the boronic acid arrives.

Troubleshooting Protocol

| Variable | Recommendation | Rationale |

| Solvent | Avoid primary/secondary alcohols (MeOH, iPrOH). Use Dioxane, Toluene, or DMF . | Alcohols are the primary source of |

| Base | Switch to | Inorganic bases cannot undergo |

| Water | Add trace water (or use 10:1 solvent:water). | Boronic acids require hydration to form the reactive boronate species [RB(OH)3]-, accelerating transmetallation over reduction. |

Module 2: The "Twin Impurity" (Homocoupling)

Symptom: You isolate dimers of your starting materials (Ar-Ar or Pyr-Pyr) rather than the cross-coupled product. Diagnosis: Homocoupling (Glaser-type or Reductive).[1]

Scenario A: Boronic Acid Homocoupling (Ar-Ar)

-

Cause: Presence of Oxygen (

). -

Mechanism: Oxygen acts as an oxidant, promoting a second transmetallation on the same Pd center before reductive elimination occurs.

-

Fix: Rigorous degassing. Sparging with Argon for 15 minutes is superior to "balloon" cycling.

Scenario B: Iodopyridine Homocoupling (Pyr-Pyr)

-

Cause: Reductive coupling driven by alcohols or excess reductants.

-

Mechanism: Two Pd(Ar)I species disproportionate, or a Pd(Ar)2 species forms via halide bridging.

-

Fix: See Module 1 (remove alcohol solvents).

Module 3: Catalyst Poisoning (The "Stalled" Reaction)

Symptom: The reaction starts but stops at 20-30% conversion. Adding more catalyst restarts it briefly. Unreacted iodide remains. Diagnosis: Pyridine Nitrogen Coordination (The "Ortho Effect").

Mechanism

The pyridine nitrogen has a lone pair that binds strongly to electron-poor Pd(II) centers. This creates a stable, unreactive "resting state" complex, effectively removing the catalyst from the cycle. This is most severe with 2-iodopyridines or amino-substituted pyridines .

Visualization: The Poisoning Pathway

Figure 1: The competitive pathway where Pyridine Nitrogen sequestration (Red) halts the catalytic cycle.

The Solution: Steric Bulk

To prevent the nitrogen from binding, you must use bulky, electron-rich phosphine ligands. The steric bulk physically blocks the approach of the pyridine nitrogen to the palladium center but allows the smaller oxidative addition to occur.

Recommended Ligand System:

-

XPhos Pd G2 or SPhos Pd G2 (Buchwald Precatalysts).

-

Loading: 1-2 mol%.

-

Why? The biaryl backbone creates a "roof" over the Pd, preventing N-coordination while facilitating the coupling of hindered substrates.

Master Troubleshooting Logic

Use this decision tree to diagnose your specific failure mode.

Figure 2: Diagnostic workflow for identifying the root cause of Suzuki coupling failure.

Standardized Protocol: The "Bulletproof" Method

For difficult iodopyridines (especially 2-iodopyridine), do not use standard Tetrakis (

Reagents:

-

Iodopyridine (1.0 equiv)

-

Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: XPhos Pd G2 (2 mol%)

-

Base:

(2.0 equiv) - Finely ground -

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

-

Charge a vial with the Iodopyridine, Boronic Acid, Base, and Catalyst.

-